molecular formula C11H14N4O B13978851 3-(3,5-Dimethyl-1H-1,2,4-triazol-1-YL)-2-methoxyaniline

3-(3,5-Dimethyl-1H-1,2,4-triazol-1-YL)-2-methoxyaniline

Cat. No.: B13978851
M. Wt: 218.26 g/mol
InChI Key: QNPMSLDHMOUEKP-UHFFFAOYSA-N
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Description

3-(3,5-Dimethyl-1H-1,2,4-triazol-1-yl)-2-methoxybenzenamine is a chemical compound that belongs to the class of triazole derivatives. Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features a triazole ring substituted with dimethyl groups and a methoxybenzenamine moiety, which may contribute to its unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,5-Dimethyl-1H-1,2,4-triazol-1-yl)-2-methoxybenzenamine typically involves the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and appropriate carbonyl compounds under acidic or basic conditions.

    Substitution Reactions: The dimethyl groups are introduced via alkylation reactions using methylating agents such as methyl iodide or dimethyl sulfate.

    Coupling with Methoxybenzenamine: The final step involves coupling the triazole derivative with 2-methoxybenzenamine using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

3-(3,5-Dimethyl-1H-1,2,4-triazol-1-yl)-2-methoxybenzenamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding quinones or carboxylic acids.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted triazole derivatives.

Scientific Research Applications

3-(3,5-Dimethyl-1H-1,2,4-triazol-1-yl)-2-methoxybenzenamine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Investigated for its potential as a pharmaceutical agent, particularly in the treatment of infections and cancer.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(3,5-Dimethyl-1H-1,2,4-triazol-1-yl)-2-methoxybenzenamine involves its interaction with specific molecular targets. The triazole ring can interact with enzymes and receptors, potentially inhibiting their activity. The methoxybenzenamine moiety may enhance the compound’s binding affinity and specificity. The exact pathways and targets depend on the specific biological context and are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

  • 3,5-Dimethyl-1H-1,2,4-triazole
  • 2-(3,5-Dimethyl-1H-1,2,4-triazol-1-yl)ethanol
  • 3-(3,5-Dimethyl-1H-1,2,4-triazol-1-yl)-1-propanamine

Uniqueness

3-(3,5-Dimethyl-1H-1,2,4-triazol-1-yl)-2-methoxybenzenamine is unique due to the presence of both the triazole ring and the methoxybenzenamine moiety. This combination may confer distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C11H14N4O

Molecular Weight

218.26 g/mol

IUPAC Name

3-(3,5-dimethyl-1,2,4-triazol-1-yl)-2-methoxyaniline

InChI

InChI=1S/C11H14N4O/c1-7-13-8(2)15(14-7)10-6-4-5-9(12)11(10)16-3/h4-6H,12H2,1-3H3

InChI Key

QNPMSLDHMOUEKP-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C(=N1)C)C2=CC=CC(=C2OC)N

Origin of Product

United States

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